molecular formula C13H9ClN2O2S B2499517 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 326618-92-2

1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B2499517
CAS No.: 326618-92-2
M. Wt: 292.74
InChI Key: RBMBWNXBCRAGPO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 326618-92-2) is a high-purity heterocyclic compound supplied as a powder for research applications. This compound features a molecular formula of C13H9ClN2O2S and a molecular weight of 292.74 g/mol . It should be stored in a sealed container in a dark, dry place at 2-8°C to maintain stability . As a pyrazole-thieno derivative, this scaffold is of significant interest in medicinal and agricultural chemistry research. Pyrazole derivatives are widely investigated for their broad spectrum of biological activities . Research indicates that structurally related pyrazole-carboxylic acid compounds can exhibit antiviral properties. Specifically, some pyrazole amide derivatives have been shown to inhibit the Tobacco Mosaic Virus (TMV) by targeting the viral coat protein (CP), disrupting viral assembly and replication . This mechanism highlights the potential of such compounds in the development of novel antiviral agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care, as it may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-8(14)3-5-9/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMBWNXBCRAGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326618-92-2
Record name 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the following steps:

  • Formation of the Thieno[2,3-c]pyrazole Core:

    • Starting with a suitable thiophene derivative, such as 2-bromo-3-methylthiophene, undergoes a cyclization reaction with hydrazine derivatives to form the thieno[2,3-c]pyrazole ring.
    • Reaction conditions often include the use of a base (e.g., potassium carbonate) and a solvent like dimethylformamide (DMF) under reflux conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylic acid group (-COOH) serves as a key reactive site:

  • Amide Formation : Reacts with primary/secondary amines under coupling agents (e.g., DCC, EDCI) to yield substituted amides. For example, coupling with 2-naphthylamine produces bioactive derivatives with enhanced solubility profiles.

  • Esterification : Treatment with alcohols (e.g., ethanol) in acidic or basic conditions generates esters, such as the ethyl ester derivative, which is a precursor for further functionalization .

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductApplication
Amide CouplingEDCI, HOBt, DMF, 0–5°C, 12h5-Carboxamide derivativesPharmaceutical intermediates
EsterificationEthanol, H₂SO₄, reflux, 6hEthyl esterSynthetic intermediate

Cyclization and Ring-Opening Reactions

The thieno[2,3-c]pyrazole core undergoes cyclization under alkaline conditions:

  • Base-Mediated Cyclization : Refluxing with sodium ethoxide induces intramolecular cyclization, forming fused bicyclic structures (e.g., 4-hydroxy-thieno-pyrazole derivatives) .

  • Thiol Substitution : Reaction with mercaptoacetamides in dimethylformamide (DMF) yields thioether-linked hybrids, as demonstrated in patent US3649641A .

Electrophilic Aromatic Substitution

The 4-chlorophenyl substituent participates in halogen exchange and coupling reactions:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with arylboronic acids replaces the chloro group with aryl moieties, enhancing structural diversity.

  • Nucleophilic Displacement : Substitution with alkoxides or amines under microwave irradiation produces ether or amine derivatives .

Table 2: Electrophilic Substitution at 4-Chlorophenyl Group

ReactionConditionsOutcomeYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C, 24hBiaryl hybrids65–78
AminationNH₃ (aq.), CuI, 100°C, 12h4-Aminophenyl analog52

Decarboxylation and Functionalization

Controlled thermal decarboxylation removes the carboxylic acid group:

  • Pyrolysis : Heating above 200°C in inert atmosphere generates the decarboxylated thieno-pyrazole, which undergoes subsequent alkylation or acylation .

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

  • Anticancer Activity : Carboxamide derivatives show IC₅₀ values <10 µM against breast cancer cell lines (MCF-7).

  • Anti-inflammatory Effects : Introduction of nitro groups via electrophilic substitution enhances COX-2 inhibition .

Analytical Characterization

Post-reaction validation employs:

  • HPLC : Purity assessment (>95% for bioactive derivatives).

  • ¹H/¹³C NMR : Confirmation of substitution patterns (e.g., δ 12.3 ppm for -COOH in DMSO-d₆) .

This compound’s reactivity profile underscores its versatility in drug discovery and materials science, with ongoing research optimizing selectivity and synthetic efficiency .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Halogen Substituent Effects: The 4-fluorophenyl analog () exhibits lower molecular weight and lipophilicity (ClogP ~2.1 vs. ~2.8 for the target compound) due to fluorine’s smaller size and higher electronegativity. This may enhance metabolic stability but reduce membrane permeability .

Functional Group Variations :

  • The benzyl-substituted derivative () has a higher molecular weight (306.77 g/mol) and increased hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • 1,3-Dimethyl analogs () lack aromatic substituents, simplifying synthesis but diminishing π-π stacking interactions critical for target binding .

Synthetic Accessibility :

  • Ester derivatives (e.g., tetrahydro-2-oxo-3-furanyl ester in ) are common synthetic intermediates, as the carboxylic acid group in the target compound can be obtained via hydrolysis .

Research Findings

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound enhances solubility in polar solvents (e.g., DMSO, water at pH >5) compared to ester derivatives ().
  • Stability : The 4-chlorophenyl group improves photostability over fluorophenyl analogs, as C-Cl bonds are less prone to UV degradation than C-F bonds .

Biological Activity

1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS No. 326618-92-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Chemical FormulaC13H9ClN2O2S
Molecular Weight292.75 g/mol
IUPAC Name1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid
AppearancePowder
Storage TemperatureRoom Temperature

Antiviral Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antiviral properties, particularly against HIV-1. In one study, various pyrazole-based compounds were screened for their ability to inhibit HIV-1 replication. Although specific data on this compound was not detailed, the structural similarities with other effective pyrazoles suggest potential efficacy as an HIV inhibitor .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines such as HeLa and HCT116. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the thieno[2,3-c]pyrazole scaffold affect biological activity. For instance, the introduction of electron-withdrawing groups like chlorine has been shown to enhance the inhibitory potency against various enzymes involved in disease processes .

In Vitro Studies

In vitro assays conducted on related compounds have demonstrated significant inhibitory effects on HIV replication and cancer cell growth. For example, one study reported that certain pyrazole derivatives achieved over 50% inhibition of HIV replication with low cytotoxicity . Although specific data for our compound is lacking, these findings suggest a potential for similar activity.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have highlighted the potential of thieno[2,3-c]pyrazole derivatives in targeting cancer cells. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) .
    • Case Study : A study involving the synthesis of thieno[2,3-c]pyrazole derivatives demonstrated that modifications on the pyrazole ring can enhance cytotoxicity against tumor cells. This suggests that 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid could serve as a lead compound for developing new anticancer agents .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties against various pathogens. Its derivatives have shown effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents .
    • Research Findings : A series of related compounds were tested for their ability to inhibit bacterial growth, with some exhibiting significant activity against Gram-positive and Gram-negative bacteria .

Agricultural Applications

  • Pesticidal Properties :
    • Compounds similar to this compound have been explored for their potential as pesticides. Their ability to disrupt biological pathways in pests makes them suitable candidates for agricultural applications.
    • Field Studies : Research has indicated that thieno[2,3-c]pyrazole derivatives can effectively control pest populations while being less harmful to beneficial insects .

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of thieno[2,3-c]pyrazole compounds make them suitable for applications in organic semiconductors and photovoltaic devices.
    • Experimental Results : Studies have shown that these compounds can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), enhancing their efficiency and stability .

Summary of Findings

Application AreaKey Findings
Medicinal ChemistryAnticancer activity against multiple cell lines; potential as an antimicrobial agent
Agricultural ScienceEffective as a pesticide with lower toxicity to non-target species
Material SciencePromising candidate for use in organic electronics and photovoltaic applications

Q & A

Basic: What are the optimized synthetic routes for 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by chlorophenyl group incorporation. Key steps include:

  • Hydrazone formation : Reacting 2,4-dichlorophenylhydrazine with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in toluene/ethanol under reflux (18 h) .
  • Cyclization : Using paratoluenesulfonic acid (PTSA) as a catalyst to promote pyrazole ring closure via azeotropic water removal .
  • Hydrolysis : Saponification with methanolic KOH (1 h, room temperature) to yield the carboxylic acid moiety, followed by HCl acidification (pH 1.5) for crystallization .
    Optimization Tips :
  • Solvent choice (toluene/ethanol azeotrope) improves reaction efficiency.
  • Yield (~56%) can be enhanced by controlling reflux time and catalyst loading.

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C–Cl: 1.73–1.76 Å) and dihedral angles between aromatic rings (58.42–69.99°), confirming planar pyrazole-thiophene fusion .
  • Spectroscopy :
    • NMR : 1^1H NMR (DMSO-d6) shows methyl protons at δ 2.35 ppm and carboxylic acid protons at δ 13.1 ppm (broad) .
    • IR : Carboxylic acid C=O stretch at 1685–1700 cm⁻¹ .
  • Mass spectrometry : ESI-MS ([M–H]⁻) at m/z 380.1 confirms molecular weight .

Basic: What biological screening strategies are used to evaluate its activity?

Methodological Answer:

  • Enzyme inhibition assays : Test against COX-2 or kinases using fluorogenic substrates (e.g., IC50 determination via fluorescence quenching) .
  • Receptor binding : Radioligand displacement assays (e.g., cannabinoid receptors) with 3^3H-labeled CP55,940 to measure Ki values .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2) at 10–100 µM for 48 h .

Advanced: How do crystallography data inform its molecular interactions?

Methodological Answer:

  • Asymmetric unit analysis : Two independent molecules with intramolecular O–H···O hydrogen bonds (1.89 Å) stabilize the carboxylate conformation .
  • Intermolecular interactions : π-π stacking between pyrazole and dichlorophenyl rings (centroid distances: 3.835–3.859 Å) enhances crystal packing .
  • Thermal displacement parameters : High B-factors for methyl groups suggest rotational flexibility, which may impact ligand-receptor dynamics .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Substituent variation : Replace 4-chlorophenyl with fluorophenyl or methyl groups to assess halogen/hydrophobicity effects on receptor binding .
  • Bioisosteric replacement : Substitute carboxylic acid with tetrazole (e.g., pKa modulation) while maintaining hydrogen-bonding capacity .
  • Activity cliffs : Compare IC50 values of analogs (e.g., dual chloro/fluoro substitution improves potency 3-fold vs. mono-chloro derivatives) .

Advanced: What computational approaches predict its binding modes?

Methodological Answer:

  • Docking : Use AutoDock Vina with CB1 receptor (PDB: 5TGZ) to model ligand interactions. Key residues: Lys192 (hydrogen bonding), Phe174 (π-π stacking) .
  • MD simulations : GROMACS with AMBER force fields (100 ns) to assess stability of the pyrazole-thiophene core in lipid bilayers .
  • QSAR : Develop models using ClogP and polar surface area to predict blood-brain barrier permeability .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Reproducibility checks : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic stability : Test if discrepancies arise from cytochrome P450-mediated degradation (use liver microsomes + NADPH) .
  • Orthogonal assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill curves .

Advanced: How to address poor aqueous solubility in in vitro studies?

Methodological Answer:

  • Salt formation : Prepare sodium salts via NaOH neutralization (pH 7.4) for solubility >5 mg/mL .
  • Co-solvents : Use DMSO/PEG-400 mixtures (<0.1% v/v to avoid cytotoxicity) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) using emulsion-solvent evaporation .

Advanced: How to ensure regioselectivity during pyrazole ring synthesis?

Methodological Answer:

  • Thermodynamic control : Reflux in toluene favors 1,3,5-trisubstituted pyrazole via keto-enol tautomer stabilization .
  • Catalytic additives : Use CuI (5 mol%) to direct cyclization toward the thieno[2,3-c] position .
  • Monitoring : Track regiochemistry via 1^1H NMR (coupling constants) or LC-MS at intermediate stages .

Advanced: What strategies assess compound stability under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 h) and analyze degradation products via HPLC-UV/HRMS .
  • Light sensitivity : Store in amber vials; monitor photodegradation under ICH Q1B guidelines .
  • Thermal analysis : TGA/DSC to determine melting points (e.g., 215–220°C decomposition) .

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